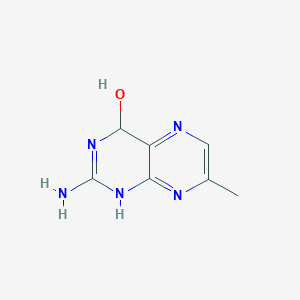

2-Amino-7-methyl-1,4-dihydropteridin-4-OL

Description

BenchChem offers high-quality 2-Amino-7-methyl-1,4-dihydropteridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-methyl-1,4-dihydropteridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36093-83-1 |

|---|---|

Molecular Formula |

C7H9N5O |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-amino-7-methyl-1,4-dihydropteridin-4-ol |

InChI |

InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2,6,13H,1H3,(H3,8,10,11,12) |

InChI Key |

HKICZNZFKYGQBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(N=C(NC2=N1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to Dihydropteridine Synthesis

The formation of the dihydropteridine ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern multi-component strategies.

Cyclocondensation Reactions in Pteridine (B1203161) Ring Formation

Cyclocondensation reactions represent a cornerstone in the synthesis of pteridine and its derivatives. A primary and highly effective method involves the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound. For the specific synthesis of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL, a logical approach is the reaction of 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal (B44143).

The reaction mechanism initiates with the nucleophilic attack of the more reactive amino group at the 5-position of the pyrimidine onto one of the carbonyl groups of methylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine (B50134) ring fused to the pyrimidine core. The regioselectivity of this reaction is crucial in determining the final position of the methyl group. Typically, the reaction is carried out in an aqueous or alcoholic medium, and the pH of the reaction mixture can influence the rate and outcome of the condensation.

A plausible reaction scheme is as follows:

Figure 1. Proposed cyclocondensation reaction for the synthesis of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Water/Ethanol | Reflux | 2-Amino-7-methyl-1,4-dihydropteridin-4-OL |

This table presents a generalized protocol based on classical pteridine syntheses.

Multi-Component Reactions for Dihydropteridine Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures in a single step. While the Hantzsch synthesis is a well-known MCR for the preparation of 1,4-dihydropyridines, its direct application to dihydropteridines is less common. However, the principles of MCRs can be adapted to construct the dihydropteridine scaffold.

A hypothetical one-pot synthesis could involve the reaction of a guanidine (B92328) derivative, a β-ketoester, an aldehyde, and an additional nitrogen source. This approach would allow for the rapid assembly of the dihydropyrimidine (B8664642) portion of the molecule, which could then be further elaborated to the pteridine system. The development of novel MCRs for the direct synthesis of dihydropteridines remains an active area of research.

Regioselective Synthesis of 1,4-Dihydropteridin-4-OL Derivatives

The regioselective synthesis of 1,4-dihydropteridin-4-OL derivatives is of paramount importance to ensure the correct placement of substituents on the pteridine core. In the context of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL, the key challenge is to control the reaction between the unsymmetrical 2,5,6-triaminopyrimidin-4(3H)-one and methylglyoxal to favor the formation of the 7-methyl isomer over the 6-methyl isomer.

The regioselectivity can be influenced by several factors, including the electronic and steric properties of the reactants, the reaction conditions (temperature, pH, and solvent), and the use of catalysts. For instance, performing the reaction under acidic conditions may protonate the pyrimidine ring, altering the nucleophilicity of the amino groups and thereby directing the condensation to a specific position.

| Condition | Expected Outcome |

| Kinetic Control (low temperature) | May favor the more reactive amino group, potentially leading to a mixture of isomers. |

| Thermodynamic Control (high temperature) | May favor the formation of the more stable isomer. |

| pH Control | Can alter the nucleophilicity of the different amino groups, influencing regioselectivity. |

This interactive table illustrates factors that can be tuned to achieve regioselectivity.

Advanced Synthetic Strategies for Pteridine Modification

Beyond the initial construction of the pteridine ring, advanced synthetic strategies can be employed to introduce chirality and improve reaction efficiency.

Stereoselective and Enantioselective Routes to Dihydropteridines

The introduction of stereocenters in the dihydropteridine scaffold can be achieved through various stereoselective and enantioselective synthetic methods. Although the parent 2-Amino-7-methyl-1,4-dihydropteridin-4-OL is achiral, derivatives with substituents at the 5, 6, 7, or 8 positions can be chiral.

Chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the cyclization reaction. Alternatively, the use of chiral catalysts, such as chiral acids or bases, can promote the enantioselective formation of one enantiomer over the other. Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure dihydropteridine derivatives.

Microwave-Assisted Synthetic Protocols for Enhanced Yields

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL could offer significant advantages over conventional heating methods.

The rapid and uniform heating provided by microwaves can lead to shorter reaction times, reduced side product formation, and often, higher product yields. The cyclocondensation reaction to form the pteridine ring is a prime candidate for microwave-assisted synthesis.

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours | Moderate |

| Microwave Irradiation | Minutes | Potentially higher |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for analogous heterocyclic systems.

Derivatization at Core Positions (e.g., C-2, C-4, C-7)

The functionalization of the pteridine core allows for the systematic modification of its physicochemical and biological properties. The primary sites for derivatization on 2-Amino-7-methyl-1,4-dihydropteridin-4-ol are the amino group at C-2, the hydroxyl group at C-4, and the methyl group at C-7.

C-4 Hydroxy/Oxo Group: The C-4 position of the pteridine ring exists in a keto-enol tautomeric equilibrium, between the 4-ol (lactim) and 4-oxo (lactam) forms. This duality is crucial for its chemical reactivity. The oxygen at C-4, along with the nitrogen at the N-5 position, can act as a bidentate ligand, capable of coordinating with metal ions. mdpi.comnih.gov This interaction represents a form of chemical derivatization that is vital in the context of pterin-dependent metalloenzymes.

C-7 Methyl Group: Direct functionalization of the methyl group at the C-7 position presents a significant synthetic challenge due to the high bond dissociation energy of its C-H bonds. Typically, substituted pteridines are not synthesized by modifying an existing alkyl group. Instead, the desired functionality at the C-6 or C-7 position is incorporated during the primary synthesis of the pteridine ring by selecting appropriately substituted precursors. researchgate.netorientjchem.org For instance, the synthesis of 7-carboxymethyl-pterin is achieved through ring construction rather than oxidation of a 7-methyl group. researchgate.net

| Position | Functional Group | Potential Chemical Transformation | Notes |

|---|---|---|---|

| C-2 | Amino (-NH₂) | Acylation, Alkylation | Reactivity is based on general principles of aromatic amines. |

| C-4 | Hydroxy/Oxo (-OH/=O) | Metal Coordination, O-Alkylation | Exhibits keto-enol tautomerism. Acts as a bidentate ligand with N-5. nih.gov |

| C-7 | Methyl (-CH₃) | C-H Activation (Challenging) | Functionalization at this position is typically achieved during ring synthesis, not by post-synthetic modification. researchgate.net |

Mechanistic Investigations of Dihydropteridine Formation Reactions

The formation of the pteridine ring system is a cornerstone of heterocyclic chemistry. The most common and versatile strategies involve the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov The specific substituents at the C-6 and C-7 positions of the final pteridine are determined by the choice of this dicarbonyl component. For the synthesis of a 7-methylpteridine, a reactant such as methylglyoxal would be required.

Several named reactions have been developed to achieve this transformation, often with improved regioselectivity. nih.gov The fundamental mechanism involves an initial condensation between one of the amino groups of the pyrimidine (typically the more nucleophilic N-5 amine) and a carbonyl group to form a Schiff base (imine). This is followed by an intramolecular cyclization, where the remaining amino group attacks the second carbonyl (or equivalent electrophilic center), and subsequent dehydration to form the pyrazine ring. nih.gov The initial cyclized product is a dihydropteridine, which may then be oxidized to the fully aromatic pteridine. nih.gov

Key synthetic routes to the pteridine core include:

Gabriel-Isay Condensation: A widely used method involving the reaction of a 4,5-diaminopyrimidine with an α,β-dicarbonyl compound. nih.gov

Timmis Reaction: This approach offers high regioselectivity by condensing a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). nih.govnih.gov The reaction proceeds via condensation of the amino group with the keto group, followed by an intramolecular cyclization involving the nitroso group and the active methylene carbon.

Viscontini Reaction: This regioselective synthesis is particularly useful for preparing 6-substituted pterins by condensing a 2,5,6-triaminopyrimidin-4-one with a sugar phenylhydrazone under mildly acidic conditions. orientjchem.orgnih.gov

| Reaction Name | Pyrimidine Precursor | Reactant for Pyrazine Ring | Key Feature |

|---|---|---|---|

| Gabriel-Isay Condensation | 4,5-Diaminopyrimidine | α,β-Dicarbonyl Compound | General and widely applicable method. nih.gov |

| Timmis Reaction | 6-Amino-5-nitrosopyrimidine | Active Methylene Compound | Provides high regioselectivity. nih.gov |

| Viscontini Reaction | 2,5,6-Triaminopyrimidin-4-one | Sugar Phenylhydrazone | Regioselective route to 6-substituted pterins. orientjchem.orgnih.gov |

These foundational reactions provide the mechanistic framework for constructing the dihydropteridine core, allowing for the introduction of various substituents, such as the 7-methyl group, in a controlled manner.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The methyl group protons (-CH₃) at the C7 position would give rise to a sharp singlet. The proton at the C6 position is anticipated to be a singlet as well, deshielded by the adjacent double bond. The protons at the N1, N8, and the hydroxyl group would also produce distinct signals, which can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will produce a separate signal. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings are characteristic of their heterocyclic nature. The carbonyl-like carbon at C4 and the carbon bearing the amino group at C2 would resonate at lower fields. The methyl carbon at C7 would appear at a higher field.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160-165 |

| C4 | - | ~155-160 |

| C4a | - | ~130-135 |

| C6 | ~6.5-7.0 (s) | ~125-130 |

| C7 | - | ~145-150 |

| C8a | - | ~150-155 |

| 7-CH₃ | ~2.2-2.5 (s) | ~20-25 |

| 2-NH₂ | (broad s) | - |

| 1-NH | (broad s) | - |

| 8-NH | (broad s) | - |

| 4-OH | (broad s) | - |

Note: These are predicted values based on pteridine (B1203161) derivatives and are subject to solvent effects and experimental conditions. 's' denotes a singlet.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, COSY would be used to confirm through-bond couplings, for instance, between the NH protons and any adjacent exchangeable protons, although these are often not observed without specific experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC would be instrumental in assigning the chemical shifts of the C6 and the 7-methyl carbons by correlating their signals to their directly attached protons.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol with high accuracy. This allows for the unambiguous determination of its elemental formula (C₇H₉N₅O₂). The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms.

Predicted HRMS Data for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 196.0829 |

| [M+Na]⁺ | 218.0648 |

| [M-H]⁻ | 194.0673 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, fragmentation is likely to occur through several pathways, including the loss of small neutral molecules and cleavage of the heterocyclic rings.

Common fragmentation pathways for pteridine derivatives often involve the cleavage of the pyrazine ring. For the target molecule, one would expect to see characteristic losses such as:

Loss of water (H₂O) from the hydroxyl group.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Cleavage of the dihydropyrazine (B8608421) ring, potentially leading to the loss of fragments corresponding to the side chains and parts of the ring system.

Loss of the methyl group.

Predicted Key MS/MS Fragments for [M+H]⁺ of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 196.0829 | 179.0563 | NH₃ |

| 196.0829 | 178.0723 | H₂O |

| 196.0829 | 152.0673 | C₂H₄N |

| 196.0829 | 135.0512 | C₂H₃N₂O |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. acs.org These two techniques are often complementary.

The FTIR and Raman spectra of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol would be expected to show characteristic bands for the N-H, O-H, C-H, C=N, C=C, and C-N bonds.

N-H and O-H stretching: Broad bands in the region of 3500-3200 cm⁻¹ in the IR spectrum would be indicative of the N-H stretches of the amino and imino groups, as well as the O-H stretch of the hydroxyl group. These bands are often broad due to hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2800 cm⁻¹ region. The methyl group would show characteristic symmetric and asymmetric stretching modes.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pteridine ring system are expected in the 1650-1500 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

N-H bending: The bending vibration of the amino group (scissoring) typically appears around 1650-1600 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Predicted Vibrational Frequencies for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -OH / -NH₂ / -NH | Stretching | 3500 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2960 - 2850 |

| C=N / C=C | Stretching | 1650 - 1500 |

| -NH₂ | Scissoring | 1650 - 1600 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1260 - 1000 |

In-depth Spectroscopic and Structural Data for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol Remains Elusive in Publicly Available Scientific Literature

A thorough and exhaustive search of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound 2-Amino-7-methyl-1,4-dihydropteridin-4-ol. Despite extensive queries aimed at retrieving advanced spectroscopic and structural characterization details, no specific research findings for Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, or single-crystal X-ray diffraction could be located for this precise molecule.

The initial objective was to construct a detailed scientific article based on a provided outline, focusing solely on the advanced characterization methodologies for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol. However, the absence of published experimental data, such as specific vibrational frequencies, electronic absorption maxima, fluorescence emission properties, or crystallographic parameters, precludes the creation of an accurate and informative article as per the requested structure and content inclusions.

While the search did yield information on related pteridine derivatives and general principles of the specified analytical techniques, this information is not directly applicable to the target compound and would violate the strict instructions to focus solely on 2-Amino-7-methyl-1,4-dihydropteridin-4-ol. The generation of scientifically accurate data tables and detailed research findings is therefore not possible at this time.

It is important to note that the absence of this information in readily available sources does not necessarily mean that the compound has not been synthesized or characterized. The data may exist in proprietary databases, internal corporate research, or in older, non-digitized literature. However, based on the currently available public information, a comprehensive and data-rich article on the advanced spectroscopic and structural characterization of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the behavior of electrons within a molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for pteridine (B1203161) systems typically focus on determining the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

For a molecule like 2-Amino-7-methyl-1,4-dihydropteridin-4-OL, the electron-donating amino group at the C2 position and the methyl group at the C7 position are expected to raise the energy of the HOMO, influencing its properties as an electron donor. The pyrazine (B50134) and pyrimidine (B1678525) rings fused together form an extended π-conjugated system, which is central to its electronic behavior. mostwiedzy.pl DFT studies on related heterocyclic systems, such as pyrazine and pyridine (B92270) derivatives, have shown that hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31+G*), provide reliable predictions of electronic properties like vertical electron affinities. mostwiedzy.pl These calculations can map the electrostatic potential to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~4.0 | Relates to chemical reactivity and electronic transitions |

Note: The values presented are illustrative for pteridine-like systems and can vary based on the specific molecule, substituent groups, level of theory, and basis set used in the calculation.

The name 2-Amino-7-methyl-1,4-dihydropteridin-4-OL specifies the enol (-OL) tautomer, which exists in equilibrium with its keto (-one) form, 2-Amino-7-methyl-1,4-dihydropteridin-4-one. This lactam-lactim tautomerism is a key feature of pteridines containing a hydroxyl/oxo group at the C4 position. Furthermore, amino-imino tautomerism can occur at the C2 position, and the protonation states of the ring nitrogens contribute to a complex tautomeric landscape.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating the relative energies of these tautomers. researchgate.net Studies on similar heterocyclic molecules like pyridones and nucleic acid bases have demonstrated that factors such as geometry optimization, basis set choice, electron correlation, and zero-point vibrational energy are all crucial for accurately predicting tautomeric stability. cuni.czwayne.edu For instance, ab initio investigations of 2-pyridone and 4-pyridone show that while the pyridone (keto) form is favored in condensed phases, the energy differences in the gas phase can be very small, and in some cases, the hydroxypyridine (enol) form is more stable. wayne.edu The presence of solvent can significantly shift the equilibrium; polar solvents often stabilize the more polar tautomer. researchgate.net For 2-Amino-7-methyl-1,4-dihydropteridin-4-OL, computational models incorporating a polarizable continuum model (PCM) can be used to simulate the effects of a solvent like water. researchgate.net

| Method | Relative Energy (kcal/mol) (4-Pyridone vs. 4-Hydroxypyridine) |

|---|---|

| Minimal Basis (STO-3G) | +11.2 |

| Extended Basis (4-31G) | +1.8 |

| MP2/6-31G* // HF/6-31G* | -2.9 |

| Best Theoretical Estimate | -2.4 |

Note: A negative value indicates that 4-hydroxypyridine (B47283) (the "enol" form) is more stable than 4-pyridone (the "keto" form) in the gas phase according to that level of theory. This serves as a model for the type of equilibrium investigated for dihydropteridin-4-ol.

Dihydropterins are known for their roles as redox cofactors. The 1,4-dihydropterin system can be oxidized to a quinonoid dihydropterin or a fully oxidized pterin (B48896). Computational chemistry is instrumental in quantifying the redox potentials associated with these transformations.

The redox potential of a molecule can be calculated from the Gibbs free energy change (ΔG) of the redox reaction. rsc.org This is typically achieved by performing separate DFT calculations for the oxidized and reduced species to obtain their free energies. dtu.dkcanterbury.ac.nz An implicit solvation model is essential for these calculations, as solvation energies have a significant impact on redox potentials in solution. mdpi.comresearchgate.net The choice of DFT functional is critical for accuracy, and various functionals are often benchmarked against experimental data for related compounds. mdpi.com For complex redox processes, the calculations must also account for the number of electrons and protons transferred, which makes the redox potential pH-dependent. dtu.dk Computational protocols can be used to construct Pourbaix diagrams (potential vs. pH) to visualize this relationship. dtu.dk

| Factor | Computational Consideration | Impact on Redox Potential |

|---|---|---|

| Molecular Geometry | Accurate geometry optimization for both reduced and oxidized states. rsc.org | Significant; inaccurate structures lead to large errors in energy. |

| Solvation | Inclusion of an implicit (e.g., PCM, SMD) or explicit solvent model. mdpi.com | Crucial; solvation energies can shift potentials by several volts. |

| pH | Calculation of free energies for all relevant protonation states. dtu.dk | Determines the potential in proton-coupled electron transfer reactions. |

| Reference Electrode | Calculation of the absolute potential of a standard electrode (e.g., SHE). mdpi.com | Necessary to convert absolute potentials to a standard reference scale. |

The extended π-system of the pteridine ring suggests that 2-Amino-7-methyl-1,4-dihydropteridin-4-OL will absorb ultraviolet (UV) and possibly visible light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic excited states of such molecules. mdpi.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. mdpi.comnih.gov The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. youtube.com By analyzing the molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π*), researchers can understand the nature of the excited states. researchgate.net This is vital for predicting photophysical behaviors like fluorescence. Further calculations can explore the potential energy surfaces of the excited states to map out de-excitation pathways, including radiative (fluorescence) and non-radiative decay channels, as well as intersystem crossing from singlet to triplet states. nih.govnih.gov

| Calculated Property | Experimental Correlate | Computational Details |

|---|---|---|

| Excitation Energy (eV) | Absorption Maximum (λmax) | Often calculated with range-separated hybrid functionals (e.g., CAM-B3LYP). mdpi.com |

| Oscillator Strength | Molar Absorptivity (ε) | A dimensionless quantity indicating the probability of a transition. |

| S1-T1 Energy Gap (ΔEST) | Intersystem Crossing Rate | A small gap can favor the population of the triplet state. nih.gov |

| Character of Transition | Band Assignment | Analysis of HOMO, LUMO, and other orbitals involved. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics focus on the conformational behavior and movement of molecules over time.

The 1,4-dihydropyrazine (B12976148) ring in the 2-Amino-7-methyl-1,4-dihydropteridin-4-OL scaffold is not planar. It can adopt several conformations, such as boat, half-chair, or twisted forms. The specific conformation can influence the molecule's ability to interact with biological targets.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.gov In an MD simulation, the movements of atoms are simulated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. youtube.com These simulations can reveal the most stable conformations, the energy barriers between them, and how the conformational equilibrium is affected by the solvent environment. youtube.com Analysis of the MD trajectory can provide information on key structural parameters like dihedral angles, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF), giving a dynamic picture of the molecule's flexibility. youtube.com For a molecule like 2-Amino-7-methyl-1,4-dihydropteridin-4-OL, simulations would likely show the dihydropyrazine (B8608421) ring puckering and rapidly interconverting between different low-energy conformations.

| Analysis Type | Information Gained | Relevance to Dihydropteridin-4-OL |

|---|---|---|

| Dihedral Angle Distribution | Preferred ring pucker and side-chain orientations. | Identifies the most stable conformations of the dihydropyrazine ring. |

| Root-Mean-Square Deviation (RMSD) | Overall structural stability and convergence of the simulation. nih.gov | Indicates if the molecule settles into a stable conformational state. |

| Potential Energy Surface Scan | Energy barriers between different conformers. | Determines the energetic cost of conformational changes. |

| Radial Distribution Function | Solvent structure around the solute. | Shows how water molecules are organized around the pteridine scaffold. |

Simulation of Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a pivotal role in dictating the three-dimensional structure and, consequently, the chemical reactivity of molecules like 2-Amino-7-methyl-1,4-dihydropteridin-4-ol. Computational chemistry offers powerful tools to simulate these solvent effects, providing insights that are often difficult to obtain through experimental means alone. Molecular dynamics (MD) simulations, in particular, are instrumental in exploring the conformational landscape of a solute in the presence of explicit or implicit solvent models.

The conformational flexibility of the dihydropteridinone ring is a key aspect to consider. While the fused ring system is relatively rigid, some degree of puckering can occur. Solvents of varying polarity can stabilize different ring conformations. For instance, polar solvents are expected to stabilize conformations where the dipole moment is maximized, while nonpolar solvents might favor more compact structures. Furthermore, the tautomeric equilibrium between the keto and enol forms of the 4-oxo group can be significantly influenced by the solvent. Theoretical studies on similar heterocyclic systems have shown that the relative energies of tautomers can be highly dependent on the solvent environment due to differential solvation of the tautomeric forms. nih.gov

Computational studies on the conformational behavior of peptides in different solvents have demonstrated that the balance between intramolecular hydrogen bonds and interactions with the solvent dictates the preferred secondary structure. upc.edu Similarly, for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, the intramolecular hydrogen bonding network can be modulated by the solvent, which in turn affects its reactivity. For example, a solvent that disrupts intramolecular hydrogen bonds might increase the availability of certain functional groups for intermolecular reactions.

The following table summarizes the potential effects of different solvent types on the conformation of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, based on general principles of solute-solvent interactions.

| Solvent Type | Predominant Interactions | Potential Conformational Effects |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding, Dipole-dipole | Stabilization of extended conformations, promotion of tautomers with exposed polar groups. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole | Influence on the overall dipole moment of the molecule, potential disruption of intramolecular hydrogen bonds. |

| Nonpolar (e.g., Benzene, Hexane) | van der Waals forces | Favoring of more compact, less polar conformations, minimal disruption of intramolecular interactions. |

Structure-Activity Relationship (SAR) Derivation at the Molecular Level

Understanding the relationship between the molecular structure of a compound and its biological activity is fundamental to the development of new therapeutic agents and research tools. Computational methods provide a powerful platform for deriving Structure-Activity Relationships (SAR) at the molecular level, offering insights that can guide the design of more potent and selective molecules.

Computational Analysis of Substituent Effects on Reactivity

The reactivity of the 2-Amino-7-methyl-1,4-dihydropteridin-4-ol core can be modulated by the nature and position of substituents. The methyl group at the 7-position is a key feature of the target molecule. Computational analysis, particularly through quantum mechanics (QM) calculations, can elucidate the electronic effects of this substituent.

The methyl group is generally considered to be an electron-donating group through an inductive effect. This can increase the electron density in the pteridinone ring system, potentially influencing the nucleophilicity and electrophilicity of different atoms within the molecule. For instance, an increase in electron density might enhance the nucleophilicity of the amino group or affect the susceptibility of the ring to electrophilic attack.

To quantify these effects, computational chemists can calculate various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. By comparing these descriptors for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol with its unsubstituted counterpart (2-Amino-1,4-dihydropteridin-4-ol), a quantitative understanding of the methyl group's influence can be obtained.

Studies on substituted pyridine rings have shown that electron-donating and electron-withdrawing groups can significantly alter the electronic properties and coordination chemistry of the molecule. nih.gov Similarly, the methyl group in 2-Amino-7-methyl-1,4-dihydropteridin-4-ol is expected to impact its interaction with biological targets.

The following table illustrates the predicted electronic effects of the 7-methyl substituent on the reactivity of the dihydropteridinone core.

| Property | Effect of 7-Methyl Group (Predicted) | Implication for Reactivity |

| Electron Density on Ring | Increase | May enhance nucleophilicity of certain ring atoms. |

| HOMO Energy | Increase | Lower ionization potential, potentially more susceptible to oxidation. |

| LUMO Energy | Increase | Higher energy for electron acceptance, potentially less susceptible to reduction. |

| Dipole Moment | Alteration | Changes in solubility and interaction with polar environments. |

Quantitative Structure-Activity Relationship (QSAR) studies on dihydropteridone derivatives have demonstrated the importance of steric, electronic, and hydrophobic properties of substituents in determining their biological activity. nih.govnih.gov These studies often employ computational descriptors to build predictive models that can guide the design of new analogs with improved properties.

Ligand Efficiency and Lipophilicity Analysis for Research Tool Development

In the development of chemical probes and research tools, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule in relation to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is a valuable parameter for prioritizing compounds during the early stages of drug discovery and tool development.

The lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is another critical parameter. Excessive lipophilicity can lead to poor solubility, non-specific binding, and undesirable pharmacokinetic properties. Therefore, a balance between potency and lipophilicity is often sought, which is captured by the lipophilic ligand efficiency (LLE).

Computational methods can be used to predict both ligand efficiency and lipophilicity for 2-Amino-7-methyl-1,4-dihydropteridin-4-ol and its analogs. The predicted binding affinity to a target protein can be used to calculate LE, while various algorithms can estimate the logP value.

For 2-Amino-7-methyl-1,4-dihydropteridin-4-ol, the presence of polar amino and hydroxyl groups would contribute to a lower lipophilicity compared to a bare pteridinone core. The methyl group, being lipophilic, would slightly increase the logP. By systematically exploring different substituents on the dihydropteridinone scaffold in silico, it is possible to identify modifications that enhance binding affinity without unduly increasing molecular size or lipophilicity, thereby optimizing the compound as a research tool.

The following table provides a hypothetical analysis of how different substituents might affect the ligand efficiency and lipophilicity of a dihydropteridinone core, which could guide the development of research tools based on 2-Amino-7-methyl-1,4-dihydropteridin-4-ol.

| Substituent at Position 7 | Predicted Change in Binding Affinity (Hypothetical) | Predicted Change in Heavy Atom Count | Predicted Change in logP | Predicted Impact on Ligand Efficiency | Predicted Impact on Lipophilic Ligand Efficiency |

| -H (unsubstituted) | Baseline | Baseline | Baseline | Baseline | Baseline |

| -CH3 (Methyl) | Increase | +1 | Increase | Potentially Increase | Variable |

| -OH (Hydroxyl) | Variable | +1 | Decrease | Variable | Potentially Increase |

| -Cl (Chloro) | Increase | +1 | Increase | Potentially Increase | Variable |

| -CF3 (Trifluoromethyl) | Increase | +4 | Significant Increase | Potentially Decrease | Potentially Decrease |

This type of computational analysis allows for a rational approach to the design of high-quality chemical probes based on the 2-Amino-7-methyl-1,4-dihydropteridin-4-ol scaffold.

Biochemical and Enzymatic Research on Pteridine Systems

Enzymatic Transformation Mechanisms Involving Dihydropteridines

Dihydropteridines are crucial intermediates in a variety of metabolic pathways, acting as cofactors and precursors. Their transformations are mediated by several classes of enzymes that ensure the proper functioning and regeneration of these vital molecules.

Reductase enzymes are fundamental in maintaining the pool of reduced pteridines, which are the biologically active forms. nih.gov These enzymes typically utilize cofactors like NADH or NADPH to catalyze the reduction of oxidized pteridine (B1203161) rings. ebi.ac.ukresearchgate.net

Dihydropteridine Reductase (DHPR) Dihydropteridine reductase (DHPR), encoded by the QDPR gene in humans, is a key enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgmedlineplus.gov It catalyzes the NADH-dependent reduction of quinonoid 7,8-dihydropterin (B103510) (qBH2) back to the active 5,6,7,8-tetrahydropterin (BH4) form. cuny.eduproquest.com This regeneration is essential for the function of aromatic amino acid hydroxylases, which are critical for the production of neurotransmitters. ebi.ac.ukcuny.edu A deficiency in DHPR can lead to a severe form of phenylketonuria. cuny.eduproquest.com The catalytic mechanism involves the transfer of a hydride from NADH to the N(5) position of the pteridine ring. ebi.ac.uk Site-directed mutagenesis studies on rat DHPR have identified key amino acid residues, such as Tyr146 and Lys150, that are crucial for substrate binding and catalysis. ebi.ac.uk Tyr146 acts as a general acid, activated by the neighboring Lys150, to protonate the substrate's carbonyl group, facilitating the subsequent hydride transfer. ebi.ac.uk

Table 1: Key Features of Dihydropteridine Reductase (DHPR)

| Feature | Description |

|---|---|

| Enzyme Class | Oxidoreductase wikipedia.org |

| Function | Catalyzes the reduction of quinonoid 7,8-dihydropterin (qBH2) to 5,6,7,8-tetrahydropterin (BH4). cuny.eduproquest.com |

| Cofactor | NADH ebi.ac.uk |

| Catalytic Mechanism | Involves proton transfer from Tyr146 followed by rapid hydride transfer from NADH to the pteridine N(5) position. ebi.ac.uk |

| Biological Role | Regeneration of BH4, an essential cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis. ebi.ac.ukcuny.edu |

Pteridine Reductase 1 (PTR1) Pteridine Reductase 1 (PTR1) is a multifunctional enzyme found in trypanosomatid parasites like Leishmania and Trypanosoma. researchgate.netresearchgate.net It belongs to the short-chain dehydrogenase/reductase (SDR) family and is structurally distinct from dihydrofolate reductase (DHFR). nih.govnih.gov PTR1 is a crucial enzyme for these parasites as they cannot synthesize pterins and folates de novo and must salvage them from their host. researchgate.net The enzyme catalyzes the NADPH-dependent, two-step reduction of oxidized pterins (like biopterin) and folates to their active tetrahydro forms. researchgate.netrcsb.org This broad substrate specificity allows PTR1 to serve as a metabolic bypass, providing resistance against antifolate drugs that target DHFR. researchgate.netresearchgate.net Consequently, the combined inhibition of both DHFR and PTR1 is a recognized strategy for developing antiparasitic agents. mdpi.com

Table 2: Comparison of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR)

| Feature | Pteridine Reductase 1 (PTR1) | Dihydrofolate Reductase (DHFR) |

|---|---|---|

| Organisms | Trypanosomatid parasites (Leishmania, Trypanosoma) researchgate.netresearchgate.net | Widespread, including mammals and bacteria |

| Substrate Specificity | Broad; reduces both pterins (e.g., biopterin) and folates. researchgate.netresearchgate.net | Specific; primarily reduces dihydrofolate to tetrahydrofolate. researchgate.net |

| Function | Pterin (B48896) and folate salvage; provides a bypass for DHFR inhibition. researchgate.netmdpi.com | Essential for de novo synthesis of purines, thymidine, and certain amino acids. nih.gov |

| Cofactor | NADPH researchgate.net | NADPH nih.gov |

Hydroxylase enzymes that utilize dihydropteridine cofactors are central to the metabolism of aromatic amino acids.

Phenylalanine Hydroxylase (PAH) Phenylalanine hydroxylase (PAH) is a non-heme iron-containing monooxygenase that catalyzes the rate-limiting step in the catabolism of phenylalanine: the hydroxylation of phenylalanine to tyrosine. nih.govwikipedia.org This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4). wikipedia.orgnih.gov During the catalytic cycle, BH4 is oxidized to form a pterin-4a-carbinolamine intermediate. nih.govnih.gov The proposed mechanism involves the formation of a ferryl oxo (Fe(IV)=O) intermediate, which performs the electrophilic aromatic substitution on the phenylalanine ring to generate tyrosine. wikipedia.orgyoutube.com The inactive form of BH4 (pterin-4a-carbinolamine) must then be regenerated for the next catalytic cycle. nih.gov This regeneration is accomplished by the actions of pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). nih.gov Mutations in the PAH gene can lead to reduced enzyme activity, causing the metabolic disorder phenylketonuria (PKU). wikipedia.org

Table 3: Phenylalanine Hydroxylase (PAH) Reaction Summary

| Component | Role in Reaction |

|---|---|

| Substrate | Phenylalanine nih.gov |

| Product | Tyrosine nih.gov |

| Cofactor | Tetrahydrobiopterin (BH4) wikipedia.org |

| Co-substrate | Molecular Oxygen (O2) nih.gov |

| Prosthetic Group | Non-heme Iron (Fe) nih.gov |

| Cofactor Byproduct | Pterin-4a-carbinolamine nih.gov |

Dehydratase enzymes play a critical role in the pteridine regeneration pathway by removing a water molecule from hydroxylated intermediates.

Pterin-4a-carbinolamine Dehydratase (PCD) Pterin-4a-carbinolamine dehydratase (PCD), encoded by the PCBD1 gene, is the enzyme responsible for the first step in recycling the BH4 cofactor after its use by aromatic amino acid hydroxylases. nih.govmedlineplus.gov PCD catalyzes the dehydration of pterin-4a-carbinolamine to quinonoid dihydropterin. nih.govuni-konstanz.de This reaction can occur spontaneously, but the enzymatic catalysis is significantly faster. nih.gov The resulting quinonoid dihydropterin is then reduced back to BH4 by DHPR. nih.gov In mammals, PCD is a bifunctional enzyme, also acting as the Dimerization Cofactor of Hepatocyte nuclear factor 1-alpha (DCoH), a role unrelated to its catalytic activity. nih.govuni-konstanz.de Structural and mutational analyses have suggested that the catalytic mechanism involves several key histidine residues at the active site that act as general acid and base catalysts to facilitate the dehydration. uni-konstanz.deuni-konstanz.de

Table 4: Pterin-4a-carbinolamine Dehydratase (PCD) Characteristics

| Characteristic | Description |

|---|---|

| Enzyme Class | Lyase (specifically, Hydro-lyase) nih.gov |

| Substrate | Pterin-4a-carbinolamine uni-konstanz.de |

| Product | Quinonoid dihydropterin and Water uni-konstanz.de |

| Function | First step in the regeneration of tetrahydrobiopterin (BH4) cofactor. nih.govmedlineplus.gov |

| Dual Role (Mammals) | Acts as Dimerization Cofactor of HNF1 (DCoH), a transcriptional coactivator. nih.gov |

Beyond the core regeneration cycle, other enzymes are involved in the broader metabolism and biosynthesis of pteridines and related compounds like folates.

Sepiapterin (B94604) Reductase (SR) Sepiapterin reductase is an NADPH-dependent enzyme that participates in the final steps of the de novo biosynthesis of BH4. portlandpress.com It catalyzes two reduction steps in the conversion of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin. portlandpress.com SR is also involved in a salvage pathway where it can convert sepiapterin into 7,8-dihydrobiopterin, which is then reduced to BH4 by dihydrofolate reductase. portlandpress.com

Dihydroneopterin Aldolase (B8822740) (DHNA or FolB) Dihydroneopterin aldolase catalyzes a retro-aldol reaction that cleaves 7,8-dihydroneopterin (B1664191) to form 6-hydroxymethyl-7,8-dihydropterin, a key precursor in the biosynthesis of tetrahydrofolate. nih.govnih.gov This enzyme is a potential target for antimicrobial therapies as it is part of the essential folate pathway in many microorganisms. nih.govnih.gov Structural studies have shown that DHNA from Arabidopsis thaliana represents a novel class of aldolase. nih.gov

Table 5: Other Pteridine-Modifying Enzymes

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Sepiapterin Reductase (SR) | Final steps of BH4 biosynthesis and salvage pathway. portlandpress.com | 6-Pyruvoyltetrahydropterin, Sepiapterin portlandpress.com | Tetrahydrobiopterin, 7,8-Dihydrobiopterin portlandpress.com |

| Dihydroneopterin Aldolase (DHNA) | Folate biosynthesis. nih.gov | 7,8-Dihydroneopterin nih.gov | 6-Hydroxymethyl-7,8-dihydropterin nih.gov |

| Dihydrofolate Reductase (DHFR) | Folate metabolism and pterin salvage. portlandpress.com | 7,8-Dihydrofolate, 7,8-Dihydrobiopterin researchgate.netportlandpress.com | 5,6,7,8-Tetrahydrofolate, 5,6,7,8-Tetrahydrobiopterin researchgate.netportlandpress.com |

Investigation of Pteridine Biosynthesis Pathways

Pteridines are synthesized de novo from a common precursor, guanosine-5'-triphosphate (GTP), through a multi-step enzymatic pathway. wikipathways.orgnih.gov This pathway is responsible for producing essential cofactors like tetrahydrofolate and tetrahydrobiopterin. portlandpress.comresearchgate.net

The biosynthesis of tetrahydrofolate begins with the transformation of GTP into the characteristic pteridine ring structure. srce.hr

From GTP to 7,8-dihydroneopterin triphosphate The first committed step in the pathway is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH or FolE) . nih.govsrce.hr This enzyme converts GTP into 7,8-dihydroneopterin triphosphate, with the release of formic acid. nih.gov This reaction involves the complex opening of the five-membered imidazole (B134444) ring of guanosine (B1672433) and the formation of the six-membered pyrazine (B50134) ring of the pterin. nih.gov In mammals, GTPCH is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin, and its activity is tightly regulated. portlandpress.com

Conversion of 7,8-dihydroneopterin triphosphate Following its synthesis, 7,8-dihydroneopterin triphosphate is processed further. In the classical folate biosynthesis pathway, a series of phosphatase enzymes, which are not all well-defined, remove the phosphate (B84403) groups to yield 7,8-dihydroneopterin. researchgate.net This is then converted by dihydroneopterin aldolase (FolB) to 6-hydroxymethyl-7,8-dihydropterin. researchgate.netsrce.hr However, some organisms utilize an alternative "bypass" strategy. In this route, enzymes such as 6-pyruvoyltetrahydropterin synthase (PTPS) paralogs can directly convert 7,8-dihydroneopterin triphosphate into 6-hydroxymethyl-7,8-dihydropterin. researchgate.net This intermediate is then diphosphorylated by hydroxymethyl dihydropterin pyrophosphokinase (FolK) to continue down the folate synthesis pathway. srce.hr

Table 6: Initial Steps of Tetrahydrofolate Biosynthesis from GTP

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Guanosine-5'-triphosphate (GTP) nih.gov | GTP cyclohydrolase I (GTPCH / FolE) nih.govsrce.hr | 7,8-dihydroneopterin triphosphate nih.gov |

| 2a (Classical Pathway) | 7,8-dihydroneopterin triphosphate researchgate.net | Phosphatases researchgate.net | 7,8-dihydroneopterin researchgate.net |

| 3a (Classical Pathway) | 7,8-dihydroneopterin srce.hr | Dihydroneopterin aldolase (FolB) srce.hr | 6-hydroxymethyl-7,8-dihydropterin srce.hr |

| 2b (Bypass Pathway) | 7,8-dihydroneopterin triphosphate researchgate.net | PTPS-III paralogs researchgate.net | 6-hydroxymethyl-7,8-dihydropterin researchgate.net |

Table of Compound Names

Intermediacy of Dihydropteridine-4-OL Structures in Metabolic Schemes

Dihydropteridine structures are recognized as key intermediates in the biosynthesis and metabolism of a variety of essential pterin-dependent cofactors. nih.govmdpi.com While direct and extensive research on 2-Amino-7-methyl-1,4-dihydropteridin-4-OL is not widely documented in publicly available scientific literature, its core structure, a dihydropteridine-4-ol, is analogous to transient species observed in various metabolic pathways. Pterins generally exist in different oxidation states: the fully oxidized form, a dihydro form, and a biologically active tetrahydro form. nih.gov Dihydropterins are typically intermediates in the enzymatic reduction to the tetrahydro state. nih.govnih.gov

In many microorganisms, substituted pteridines are precursors in the biosynthesis of dihydrofolic acid. wikipedia.org The enzymatic machinery in these organisms utilizes pteridine intermediates for the synthesis of vital cofactors. The general scheme of pterin metabolism involves the conversion of pteridine precursors through dihydro-intermediates to the fully reduced tetrahydro- forms, which act as essential cofactors for a range of enzymes. nih.gov

The metabolism of pteridines is a complex network of pathways, with various branches leading to different biologically active molecules. mdpi.com Dihydropteridine reductases are a key class of enzymes responsible for the reduction of dihydropteridines to their tetrahydro forms, which are crucial for a multitude of biological functions. jaypeedigital.comebi.ac.ukwikipedia.org

Protein-Ligand Interaction Studies and Binding Energetics

Detailed protein-ligand interaction studies specifically for 2-Amino-7-methyl-1,4-dihydropteridin-4-OL are not extensively available. However, the broader class of pteridine derivatives has been the subject of numerous studies, providing insights into how these molecules interact with enzyme active sites.

Substrate Recognition and Binding Modes with Enzyme Active Sites

The recognition and binding of pteridine substrates by enzymes are governed by a combination of factors including the oxidation state of the pteridine ring, the nature and position of substituents on the ring, and the specific amino acid residues within the enzyme's active site. nih.gov For instance, in dihydrofolate reductase, a well-studied enzyme in pteridine metabolism, the binding of the pterin analogue 6,8-dimethyl-N5-deazapterin involves protonation of the ligand at neutral pH, a state stabilized by the enzyme's active site environment. nih.gov

Enzymes like pteridine reductase 1 (PTR1) exhibit distinct flexibility in the region of the active site, which likely influences ligand binding. nih.gov The binding of pteridine-based ligands is often characterized by hydrogen bonding interactions with key residues and stacking interactions with aromatic residues in the active site.

Elucidation of Molecular Determinants for Enzyme-Pteridine Affinity

The affinity of enzymes for their pteridine substrates is determined by a precise set of molecular interactions. In many pterin-binding enzymes, conserved water molecules within the active site play a crucial role in mediating the interaction between the protein and the ligand. nih.gov The ionization state of the pteridine ligand upon binding can also significantly impact affinity. For example, the pKa of a pterin analogue can be substantially shifted upon binding to dihydrofolate reductase, indicating a strong interaction with the enzyme's electrostatic environment. nih.gov

Subtle differences in the substitution pattern of the pteridine ring can lead to notable differences in enzyme activity and binding affinity, highlighting the high degree of specificity in these interactions. nih.gov

Co-crystallography of Pteridine-Enzyme Complexes for Structural Insights

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govspringernature.comspringernature.comnih.gov Co-crystallization of enzymes with their pteridine substrates or inhibitors has provided invaluable insights into the molecular basis of their interaction. peakproteins.com These structural studies reveal the precise orientation of the ligand in the active site, the network of hydrogen bonds and other non-covalent interactions, and any conformational changes the protein undergoes upon ligand binding. nih.gov

While specific co-crystal structures involving 2-Amino-7-methyl-1,4-dihydropteridin-4-OL are not readily found in the literature, the wealth of structural data for other pteridine-enzyme complexes serves as a valuable template for understanding how this class of molecules is recognized by biological macromolecules.

Development of In Vitro Enzymatic Assays for Pteridine-Related Enzymes

A variety of in vitro enzymatic assays have been developed to study the activity of enzymes involved in pteridine metabolism. These assays are crucial for characterizing enzyme kinetics, screening for inhibitors, and understanding the role of these enzymes in biological pathways.

A common method for assaying pteridine reductases is to spectrophotometrically monitor the depletion of a cofactor, such as NADPH, in the presence of a pterin substrate. nih.gov This method allows for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Below is a representative data table illustrating typical kinetic parameters for a generic dihydropteridine reductase, as specific data for an enzyme acting on 2-Amino-7-methyl-1,4-dihydropteridin-4-OL is not available.

| Substrate (Analog) | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |

| Quinonoid Dihydrobiopterin | Rat Liver | 25 | 150 |

| 6,7-Dimethyl-dihydropterin | Escherichia coli | 50 | 120 |

| Dihydrofolate | Human Recombinant | 5 | 80 |

This table presents hypothetical data for illustrative purposes based on known values for related enzymes and substrates.

High-performance liquid chromatography (HPLC) is another powerful tool used in the study of pteridine metabolism. nih.govresearchgate.net HPLC-based assays can be used to separate and quantify different pterin species, allowing for the direct measurement of substrate consumption and product formation in an enzymatic reaction. researchgate.net

Advanced Research Applications in Chemical Biology

Design and Synthesis of Pteridine (B1203161) Analogues as Mechanistic Probes for Enzymes

The structural backbone of pteridines is fundamental to the function of essential cofactors like tetrahydrobiopterin (B1682763) and tetrahydrofolate, making pteridine analogues invaluable tools for probing enzyme mechanisms. nih.gov By systematically modifying the pteridine core, researchers can create tailored molecules that act as inhibitors or reporters, providing deep insights into enzyme function, structure, and regulation. nih.govresearchgate.net

Investigating Enzyme Allosteric Regulation with Pteridine Derivatives

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a key mechanism of cellular control. wikipedia.orgnih.gov Pteridine derivatives have been effectively utilized as probes to explore these allosteric interactions. A notable example involves the enzyme nitric oxide synthase (NOS), which requires the pteridine cofactor tetrahydrobiopterin (H4biopterin) for its function.

A synthetic analogue, 4-amino-H4biopterin, was designed to investigate the role of the pterin (B48896) cofactor. nih.gov Studies on pteridine-free neuronal NOS revealed that 4-amino-H4biopterin inhibits the enzyme's activity. nih.gov Crucially, the binding of this analogue to the pteridine site induced significant conformational changes, including the conversion of the enzyme's heme iron from a low-spin to a high-spin state and promoting the formation of stable enzyme dimers. nih.gov These effects, occurring at a site distinct from the active site where L-arginine binds, demonstrate the allosteric nature of the pteridine binding pocket. Such probes are instrumental in confirming that the pteridine cofactor's role extends beyond simple electron donation to include critical allosteric modulation of the enzyme's structure and function. nih.gov

Similarly, while many inhibitors of dihydrofolate reductase (DHFR) are substrate analogues that bind competitively to the active site, research has identified allosteric sites on the enzyme. wikipedia.orgnih.gov This has spurred the design of novel inhibitors that bind to these unique pockets, offering non-competitive or uncompetitive inhibition mechanisms, which can be a powerful strategy to overcome drug resistance. wikipedia.org

Utilization of Pteridine Scaffolds for Chemical Library Synthesis

The pteridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the core of molecules that bind to a wide range of biological targets. innovagen.com This versatility makes it an ideal starting point for the synthesis of large and structurally diverse chemical libraries aimed at discovering new bioactive compounds.

Diversification Strategies for Structural Exploration in Research

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally complex and diverse small molecules from a common starting material. clockss.orgf1000research.com The pteridine ring system is well-suited for DOS because its pyrimidine (B1678525) and pyrazine (B50134) rings offer multiple sites for chemical modification. nih.gov

Key diversification strategies include:

Condensation Reactions: The most common methods for pteridine synthesis involve the condensation of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound (Gabriel-Isay condensation) or the reaction of a 4,5-diaminopyrimidine (B145471) with an α,β-dicarbonyl compound (Timmis synthesis). khanacademy.orgzsmu.edu.ua By varying the substituents on both reactants, a vast array of pteridine derivatives can be generated.

Substitution Reactions: Once the pteridine core is formed, further diversity can be introduced through various substitution reactions, including nucleophilic, electrophilic, radical, and organometal-mediated substitutions on the ring system. nih.gov

Annulation: Fusing additional rings, such as furan, to the pteridine system creates novel heterocyclic structures like furo[3,2-g]pteridines, further expanding the structural diversity and potential for biological activity. globalresearchonline.netnih.gov

These methods allow for the systematic exploration of chemical space around the pteridine scaffold, leading to libraries with a wide range of shapes, sizes, and functionalities. wikipedia.org

| Diversification Strategy | Description | Key Reactants/Methods | Example Outcome |

|---|---|---|---|

| Gabriel-Isay Condensation | Condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound. khanacademy.orgzsmu.edu.ua | 5,6-Diaminopyrimidines + Diketones/Ketoaldehydes | Substituted Pteridines |

| Timmis Synthesis | Regioselective condensation of a nitrosopyrimidine with a compound containing an active methylene (B1212753) group. zsmu.edu.ua | 4-Amino-5-nitrosopyrimidines + Ketones/Nitriles | Pteridine derivatives |

| Post-Synthesis Modification | Functionalization of the pre-formed pteridine core. nih.gov | Nucleophilic, electrophilic, or radical substitution | Halogenated or arylated pteridines |

| Annulation | Fusion of an additional heterocyclic ring to the pteridine scaffold. globalresearchonline.net | Intramolecular cyclization reactions | Furo[3,2-g]pteridines |

High-Throughput Screening of Pteridine Derivatives for Biochemical Targets

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. researchgate.net Chemical libraries built upon the pteridine scaffold are frequently used in HTS campaigns to identify novel enzyme inhibitors, receptor modulators, or other bioactive agents.

Libraries for HTS can be categorized as:

Diversity-Oriented Libraries: These contain a broad range of structurally diverse pteridines designed to explore a wide swath of biological space and identify novel "hits" for various targets.

Focused Libraries: These are designed to target specific protein families, such as kinases or proteases. For example, a library of pteridine derivatives might be created with structural features known to favor binding to the ATP pocket of kinases.

The screening process typically involves automated assays where compounds are tested for their effect on a target, such as inhibiting an enzyme's activity. Hits from the primary screen are then validated and further analyzed to determine their potency and mechanism of action, leading to the identification of promising lead compounds for further development. researchgate.net

Engineering of Biosynthetic Pathways Involving Pteridines in Model Systems

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. Because pteridines are precursors to essential vitamins like folate, significant research has focused on engineering their biosynthetic pathways in model systems like plants and microorganisms. wikipedia.org

The biosynthesis of pteridines begins with guanosine (B1672433) triphosphate (GTP), which is converted in a multi-step pathway to various pterin derivatives. nih.gov A key regulatory point in this pathway is the enzyme GTP cyclohydrolase I (GCHI), which catalyzes the first committed step. wikipedia.org

A common strategy for increasing pteridine and folate production is the overexpression of an unregulated GCHI enzyme. Plant GCHI is typically subject to feedback inhibition, limiting the metabolic flux. By introducing a GCHI gene from a bacterial source, such as Escherichia coli, which is not subject to this regulation, researchers can significantly boost the production of pteridine precursors. wikipedia.orgnih.gov

Case Studies in Metabolic Engineering:

Arabidopsis thaliana: Expression of the E. coli GCHI gene (folE) in Arabidopsis resulted in a dramatic increase in pterin levels (up to 1,250-fold) and a corresponding 2- to 4-fold enhancement of total folate content. nih.gov This work confirmed that GCHI is a rate-limiting step in the pathway and identified other potential regulatory points for further engineering. nih.gov

Maize and Common Bean: A similar strategy of overexpressing GCHI has been successfully applied to staple food crops. In common beans, seed-specific overexpression of Arabidopsis GCHI led to a 150-fold increase in pteridines and up to a threefold increase in folate levels in the seeds. globalresearchonline.net In maize, co-expressing GCHI with another key enzyme, aminodeoxychorismate synthase (ADCS), resulted in a 4.2-fold increase in folate in the grains. nih.gov

These studies demonstrate the power of metabolic engineering to manipulate pteridine biosynthesis. By understanding and modifying these pathways in model systems, researchers can develop biofortified crops with enhanced nutritional value and create microbial cell factories for the sustainable production of pteridine-based compounds. wikipedia.org

| Model System | Engineering Strategy | Key Gene/Enzyme | Observed Outcome | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Overexpression of bacterial GCHI | E. coli GTP cyclohydrolase I (folE) | Up to 1,250-fold increase in pterins; 2- to 4-fold increase in folates. | nih.gov |

| Common Bean (Phaseolus vulgaris) | Seed-specific overexpression of plant GCHI | Arabidopsis GTP cyclohydrolase I (AtGCHI) | Up to 150-fold increase in pteridines; up to 3-fold increase in folates. | globalresearchonline.net |

| Maize (Zea mays) | Co-expression of GCHI and ADCS | Soybean GCHI and ADCS | 4.2-fold increase in grain folate levels. | nih.gov |

| Escherichia coli | Elucidation of native pathway for folate synthesis | Dihydroneopterin aldolase (B8822740) (folB), Epimerase (folX) | Characterization of enzymes for converting dihydroneopterin to hydroxymethyldihydropterin. | mdpi.com |

Reconstitution of Pteridine-Dependent Pathways in Vitro

The in vitro reconstitution of metabolic pathways is a powerful technique to study individual enzymatic reactions outside the complex environment of a living cell. This approach allows researchers to control reaction components, identify necessary substrates and cofactors, and characterize enzyme kinetics and mechanisms. For pathways involving 7-methylated pterins, this has been crucial for identifying the enzymes responsible for their unique chemical modifications.

A primary example involves the biosynthesis of the 7-methyl group in cofactors like tetrahydromethanopterin (H₄MPT), a key C1-carrier in methanogenic archaea. asm.orgnih.gov The pterin core of this molecule is distinguished from other common pterins, like folate, by methylation at the C-7 position. researchgate.net Research has focused on identifying and characterizing the methylase responsible for this modification.

By expressing and purifying specific enzymes, researchers can reconstitute the methylation step in a controlled laboratory setting. For instance, the enzyme MJ0619 from the methanogen Methanocaldococcus jannaschii, a member of the radical S-adenosyl-L-methionine (SAM) superfamily, has been identified as the likely methylase. researchgate.netebi.ac.uk In vitro assays using purified MJ0619 and a pterin substrate, such as 6-hydroxymethyldihydropterin, can be performed to confirm its function. researchgate.net These experiments allow for the precise determination of substrate specificity and the role of cofactors like SAM.

The general steps and findings from such in vitro reconstitution studies are summarized in the table below.

| Component | Role in In Vitro Assay | Typical Finding |

| Enzyme | Purified MJ0619 (putative methylase) | Catalyzes the transfer of a methyl group to the pterin substrate. researchgate.net |

| Pterin Substrate | 6-hydroxymethyldihydropterin | Acts as the acceptor for the methyl group. researchgate.net |

| Methyl Donor | S-adenosyl-L-methionine (SAM) | Provides the methyl group for the enzymatic reaction. researchgate.net |

| Product | 7-methylated pterin derivatives | Formation confirmed by techniques like LC-MS, demonstrating enzyme activity. researchgate.net |

These reconstituted systems are essential for confirming the function of a specific gene product and for understanding the chemical mechanism of reactions that are difficult to study in vivo due to the presence of competing pathways and the low concentration of intermediates.

Genetic Manipulation of Organisms for Pathway Elucidation

Genetic manipulation of model organisms is a cornerstone of modern chemical biology, providing a means to study gene function and metabolic pathways within a cellular context. By expressing genes from one organism in another, more tractable host, researchers can often produce and isolate key intermediates and characterize enzymatic functions that are otherwise challenging to study.

The elucidation of the 7-methylpterin (B139059) biosynthesis pathway has benefited significantly from this approach. Escherichia coli, a bacterium that does not naturally produce methylated pterins, serves as an excellent host system for expressing genes from methanogens. researchgate.net When the gene encoding the putative methylase MJ0619 from M. jannaschii was expressed in E. coli, the host cells began to produce various methylated pterins. researchgate.net

This heterologous expression system provides strong evidence for the function of the MJ0619 protein. The analysis of cell extracts from these genetically modified E. coli via methods like liquid chromatography-mass spectrometry (LC-MS) allows for the identification of novel methylated compounds not present in wild-type cells. researchgate.net This confirms that MJ0619 is indeed capable of catalyzing the methylation of pterin precursors in a cellular environment.

The key findings from these genetic manipulation studies are outlined in the table below.

| Genetic Modification | Organism | Key Observation | Implication for Pathway Elucidation |

| Expression of MJ0619 gene | Escherichia coli | Production of various methylated pterins detected in cell extracts. researchgate.net | Confirms MJ0619 as the enzyme responsible for pterin methylation. researchgate.net |

| Site-directed mutagenesis of MJ0619 | Escherichia coli | Mutation of the Cys102 residue within the canonical radical SAM motif results in the loss of C-7 methylation activity. ebi.ac.uk | Identifies specific amino acid residues critical for the enzyme's catalytic function. ebi.ac.uk |

Furthermore, site-directed mutagenesis of the expressed gene can pinpoint specific amino acid residues that are critical for enzymatic activity. For example, mutations in the canonical cysteine-rich motifs of radical SAM enzymes like MJ0619 have been shown to abolish methylation, confirming the functional importance of these sites. ebi.ac.uk This combination of genetic engineering and chemical analysis provides a powerful platform for dissecting complex biosynthetic pathways, such as the one leading to the formation of 2-Amino-7-methyl-1,4-dihydropteridin-4-ol and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-7-methyl-1,4-dihydropteridin-4-OL, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 3,4-diphenyl-1H-pyrrole-2,5-dicarbonyl dichloride with aminopyridine derivatives. Reaction optimization involves monitoring intermediates via HPLC (e.g., ensuring unreacted starting material <5% via retention time analysis) and adjusting parameters like temperature (15–30°C) and stoichiometry . Purification may involve crystallization or column chromatography, with purity validated by NMR and mass spectrometry .

Q. How is structural characterization of 2-amino-7-methyl-1,4-dihydropteridin-4-OL performed, and what spectral signatures are critical for confirmation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For example, methyl substituents at the 7-position show distinct splitting patterns due to coupling with adjacent protons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the pteridine core.

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and stability in pharmaceutical-grade 2-amino-7-methyl-1,4-dihydropteridin-4-OL?

- Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase with 0.1% TFA). Compare retention times against reference standards (e.g., EP/Pharmaceutical-grade impurities like aminopterin analogs) . Stability studies should include forced degradation (heat, light, pH extremes) followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-methyl group influence the compound’s anion-binding properties in supramolecular chemistry?

- Methodological Answer : Conduct titration experiments (e.g., UV-Vis, fluorescence) with anions (Cl⁻, H₂PO₄⁻) in acetonitrile. Compare binding constants (Kₐ) with analogs lacking the methyl group. Molecular modeling (DFT calculations) can reveal steric hindrance or electronic modulation of the pteridine’s π-acidic cavity . For example, methyl groups may reduce binding affinity for spherical anions due to steric clashes .

Q. What strategies resolve contradictions in reported bioactivity data for 2-amino-7-methyl-1,4-dihydropteridin-4-OL derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., aminopterin-like byproducts) or assay variability. Mitigation steps:

- Impurity Profiling : Use LC-MS to quantify trace intermediates (e.g., 4-aminomethyl-piperidin-4-ol analogs) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) with cell lines validated for folate pathway sensitivity .

Q. How can computational methods predict the regioselectivity of functionalization reactions on the pteridine core?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic/electrophilic hotspots. For instance, the 2-amino group is likely a nucleophilic site for electrophilic substitution, while the 4-OH may participate in hydrogen bonding, directing functionalization . Validate predictions with experimental NMR kinetics (e.g., monitoring reaction intermediates) .

Q. What experimental designs are optimal for studying the compound’s role in folate metabolism inhibition, particularly in resistant cell lines?

- Methodological Answer : Use isogenic cell lines (wild-type vs. DHFR-overexpressing) to assess IC₅₀ shifts. Combine metabolic flux analysis (¹³C-glucose tracing) with RNA-seq to identify compensatory pathways. Dose-response curves should include rescue experiments with leucovorin to confirm target specificity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products